5-Bromo-4,6-dimethyl-2-morpholinonicotinonitrile
Overview
Description
5-Bromo-4,6-dimethyl-2-morpholinonicotinonitrile: is a chemical compound with the molecular formula C12H14BrN3O and a molecular weight of 296.16 g/mol . This compound is characterized by the presence of a bromine atom, two methyl groups, a morpholine ring, and a nitrile group attached to a nicotinonitrile core. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-4,6-dimethyl-2-morpholinonicotinonitrile typically involves the following steps:
Methylation: The addition of methyl groups to specific positions on the nicotinonitrile ring.
Morpholine Ring Formation: The incorporation of a morpholine ring into the structure.
Industrial Production Methods:
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of the industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of various substituted products .
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various chemical reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies to understand biochemical pathways and mechanisms.
Medicine:
Drug Development: It is explored for its potential use in the development of new pharmaceuticals.
Industry:
Mechanism of Action
The mechanism by which 5-Bromo-4,6-dimethyl-2-morpholinonicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in catalysis, it may act by providing an active site for the reaction, while in drug development, it may interact with biological targets to elicit a therapeutic effect .
Comparison with Similar Compounds
4,6-Dimethyl-2-morpholinonicotinonitrile: Lacks the bromine atom.
5-Bromo-2-morpholinonicotinonitrile: Lacks the methyl groups.
5-Bromo-4,6-dimethyl-2-pyridinonitrile: Lacks the morpholine ring.
Uniqueness:
5-Bromo-4,6-dimethyl-2-morpholinonicotinonitrile is unique due to the combination of its bromine atom, methyl groups, morpholine ring, and nitrile group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications .
Properties
IUPAC Name |
5-bromo-4,6-dimethyl-2-morpholin-4-ylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O/c1-8-10(7-14)12(15-9(2)11(8)13)16-3-5-17-6-4-16/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXZOAONJITEFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)N2CCOCC2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401181635 | |
Record name | 5-Bromo-4,6-dimethyl-2-(4-morpholinyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401181635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866019-05-8 | |
Record name | 5-Bromo-4,6-dimethyl-2-(4-morpholinyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866019-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4,6-dimethyl-2-(4-morpholinyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401181635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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